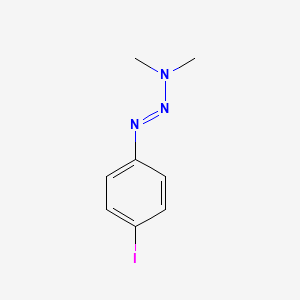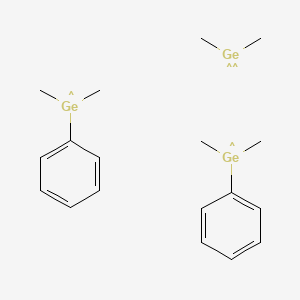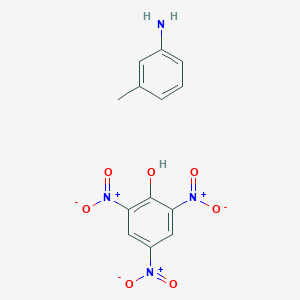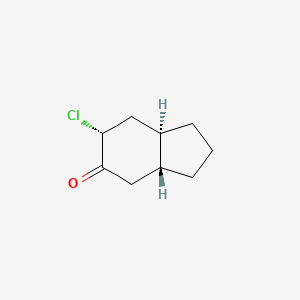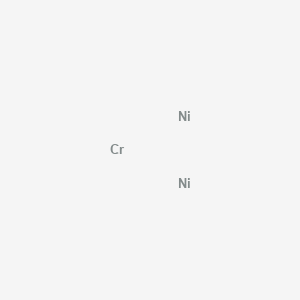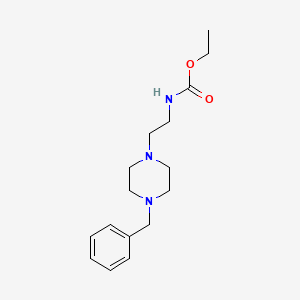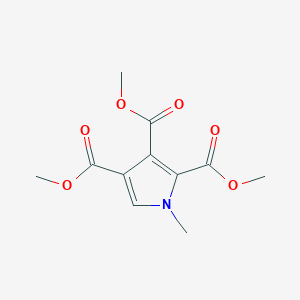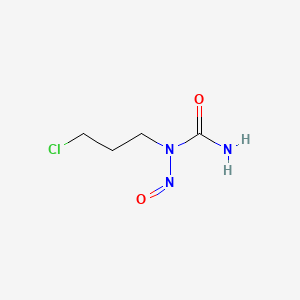
1-(3-Chloropropyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropropyl group and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-nitrosourea typically involves the reaction of 3-chloropropylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropylamine} + \text{nitrosyl chloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the nitrosourea product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amine derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under mild conditions.
Major Products
Oxidation: Formation of nitroso oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-1-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical tool for studying cellular processes.
Medicine: Explored for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-1-nitrosourea involves the alkylation of nucleophilic sites in biological molecules, such as DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-3-nitrosourea
- 1-(3-Chloropropyl)-2-nitrosourea
- 1-(3-Chloropropyl)-4-nitrosourea
Uniqueness
1-(3-Chloropropyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to other nitrosourea derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
13406-05-8 |
|---|---|
Fórmula molecular |
C4H8ClN3O2 |
Peso molecular |
165.58 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-1-nitrosourea |
InChI |
InChI=1S/C4H8ClN3O2/c5-2-1-3-8(7-10)4(6)9/h1-3H2,(H2,6,9) |
Clave InChI |
XBCMYXVFMKHNHM-UHFFFAOYSA-N |
SMILES canónico |
C(CN(C(=O)N)N=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


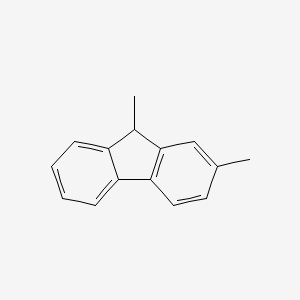
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
